2-Cyclopropylthiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDFEZVEPWHLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropylthiazol 5 Amine
Mechanistic Studies of the Thiazole (B1198619) Ring System's Reactivity
The thiazole ring in 2-Cyclopropylthiazol-5-amine is an electron-rich aromatic system. Its reactivity is significantly influenced by the electronic effects of its substituents. The C2-cyclopropyl group acts as a mild electron-donating group through sigma bond conjugation, while the C5-amine group is a potent activating group, donating electron density to the ring via resonance. This high electron density makes the ring highly susceptible to electrophilic attack and influences its stability under various conditions.
Electrophilic Aromatic Substitution Pathways on the Thiazole Nucleus
Electrophilic aromatic substitution (EAS) on the this compound nucleus is predicted to occur with high regioselectivity. The primary amine at C5 is a powerful ortho-, para-director. In the context of the thiazole ring, this directs incoming electrophiles to the C4 position. The C2-cyclopropyl group also directs to the C4 and C5 positions. The combined effect of these two activating groups strongly favors electrophilic attack at the C4 position, the only unsubstituted carbon on the ring.
The general mechanism proceeds in two steps:
Attack of the Electrophile : The π-electrons of the thiazole ring act as a nucleophile, attacking an electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex. The positive charge in this intermediate is delocalized, including onto the nitrogen atom of the amine group, which provides significant stabilization.
Deprotonation : A base removes the proton from the C4 position, restoring the aromaticity of the thiazole ring and yielding the substituted product.
Common electrophilic substitution reactions applicable to this nucleus include halogenation, nitration, and Friedel-Crafts reactions, although the high reactivity of the ring and the presence of the basic amine group may require careful selection of reagents and conditions to avoid side reactions. For instance, strong acids used in nitration can protonate the amine, converting it into a deactivating, meta-directing ammonium (B1175870) group, thus hindering the reaction. electronicsandbooks.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reactants | Electrophile (E⁺) | Predicted Major Product |
| This compound + Br₂/FeBr₃ | Br⁺ | 4-Bromo-2-cyclopropylthiazol-5-amine |
| This compound + HNO₃/H₂SO₄ (mild) | NO₂⁺ | 2-Cyclopropyl-4-nitrothiazol-5-amine |
| This compound + RCOCl/AlCl₃ | RCO⁺ | 1-(5-Amino-2-cyclopropylthiazol-4-yl)alkan-1-one |
Nucleophilic Reactions Involving the Thiazole Ring
Direct nucleophilic aromatic substitution (SNAr) on the thiazole ring of this compound is generally unfavorable due to the high electron density of the ring, which repels incoming nucleophiles. youtube.com However, substitution can be achieved by modifying the amine group to create a good leaving group.
One significant pathway involves the conversion of the primary amine at C5 into a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting thiazole-5-diazonium salt is an excellent intermediate, as the diazonium group (N₂⁺) is a superb leaving group (as nitrogen gas). This intermediate can then be attacked by a wide range of nucleophiles in a Sandmeyer-type reaction. nih.govsemanticscholar.org
This two-step mechanism allows for the introduction of substituents at the C5 position that are not accessible through other means:
Diazotization : The primary amine reacts with nitrous acid to form a thiazole-5-diazonium cation.
Nucleophilic Displacement : The diazonium group is displaced by a nucleophile (e.g., Cl⁻, Br⁻, CN⁻, OH⁻), releasing nitrogen gas and forming the 5-substituted-2-cyclopropylthiazole.
Ring-Opening and Rearrangement Mechanisms within Thiazole Structures
The thiazole ring is generally stable due to its aromaticity. However, under certain harsh conditions, such as strong reduction, the ring can be cleaved. For example, reductive ring-opening of 2-aminothiazole (B372263) derivatives has been achieved using sodium in liquid ammonia. researchgate.net This reaction proceeds via cleavage of the C-S and C-N bonds, leading to acyclic products. Applying this to this compound would likely result in the formation of a substituted propenethiolate derivative.
Rearrangements involving the cyclopropyl (B3062369) group are also plausible, particularly in reactions that generate an iminium ion intermediate. The strain inherent in the cyclopropyl ring can facilitate rearrangements. For instance, studies on cyclopropyl imines have shown they can undergo ring-opening to form azatitanacyclohexenes or rearrange to α,β-unsaturated imines, suggesting that transformations involving the cyclopropyl group are a potential reaction pathway under specific catalytic conditions. nih.gov
Detailed Analysis of the Primary Amine Group's Reactivity at C5
The primary amine group (-NH₂) at the C5 position is a key center of reactivity. Its lone pair of electrons makes it both a potent nucleophile and a base. This functionality is central to many of the characteristic reactions of this compound.
Nucleophilic Addition Reactions, Including Imine Formation and Reductive Amination
The C5-amine readily undergoes nucleophilic addition to carbonyl compounds such as aldehydes and ketones. This reaction is the basis for the formation of imines (also known as Schiff bases). The process is typically acid-catalyzed and reversible. nih.gov
The mechanism involves several steps:
Nucleophilic Attack : The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate.
Proton Transfer : A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine.
Protonation of Oxygen : The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of Water : The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation : A base (often another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen, yielding the final neutral imine product.
This imine formation can be the first step in a reductive amination process. wikipedia.org In this widely used synthetic method, the imine is formed in situ and then reduced to a secondary amine without being isolated. masterorganicchemistry.com This one-pot procedure is highly efficient for creating new C-N bonds. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com
Table 2: Reductive Amination of this compound
| Carbonyl Compound | Reducing Agent | Product |
| Acetone | NaBH(OAc)₃ | N-Isopropyl-2-cyclopropylthiazol-5-amine |
| Benzaldehyde | NaBH₃CN | N-Benzyl-2-cyclopropylthiazol-5-amine |
| Cyclohexanone | H₂/Pd-C | N-Cyclohexyl-2-cyclopropylthiazol-5-amine |
Acylation and Alkylation Reactions of the Amine Functionality
As a strong nucleophile, the primary amine of this compound readily reacts with electrophilic acylating and alkylating agents.
Acylation is the reaction with acyl halides (e.g., acetyl chloride), acid anhydrides (e.g., acetic anhydride), or esters to form amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride, acetate) yields the stable N-acyl derivative. This reaction is often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). Acylation is a common strategy in medicinal chemistry to modify the properties of amine-containing compounds. nih.govmdpi.com
Alkylation involves the reaction of the amine with alkyl halides (e.g., methyl iodide) or other alkylating agents. The amine acts as a nucleophile in an SN2 reaction, displacing the halide and forming a new C-N bond. A significant challenge with the direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine, and potentially even a quaternary ammonium salt. Controlling the reaction to achieve selective mono-alkylation can be difficult and often requires a large excess of the starting amine or the use of alternative methods like reductive amination.
Investigating Elimination Reactions Associated with Amine Derivatives (e.g., Hofmann Elimination)
The Hofmann elimination is a classic organic reaction that converts amines into alkenes through a specific E2 elimination pathway. wikipedia.orglibretexts.org The process typically involves three main steps: exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt, replacement of the iodide ion with a hydroxide (B78521) ion using silver oxide and water, and finally, thermal decomposition of the quaternary ammonium hydroxide to yield an alkene and a tertiary amine. chadsprep.combyjus.com A defining characteristic of the Hofmann elimination is its regioselectivity, which preferentially forms the least substituted alkene, known as the "Hofmann product". wikipedia.orgyoutube.com This outcome is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which directs the hydroxide base to abstract the most sterically accessible β-hydrogen. wikipedia.orgchadsprep.com
Applying the Hofmann elimination directly to an aromatic amine like this compound presents significant chemical challenges. The amine group is directly attached to the aromatic thiazole ring, which means there are no β-hydrogens on an adjacent sp³-hybridized carbon atom to be abstracted for elimination. Attempting this reaction would not lead to the formation of a stable alkene without disrupting the energetically favorable aromaticity of the thiazole ring, a process that is highly unfavorable.
However, the principles of the Hofmann elimination can be investigated with a hypothetical derivative, such as 2-Cyclopropyl-5-(2-aminoethyl)thiazole . In this case, the amine is no longer directly on the aromatic ring but is part of an ethyl side chain, providing the necessary β-hydrogens for the elimination to proceed.
The hypothetical reaction sequence for this derivative would be as follows:
Exhaustive Methylation: The primary amine of 2-Cyclopropyl-5-(2-aminoethyl)thiazole would react with excess methyl iodide (CH₃I) to form the quaternary ammonium salt, [2-(2-Cyclopropylthiazol-5-yl)ethyl]trimethylammonium iodide . chadsprep.com
Anion Exchange: The iodide salt would then be treated with silver oxide (Ag₂O) and water. The silver ions precipitate silver iodide (AgI), and the hydroxide ion replaces iodide as the counter-ion, forming [2-(2-Cyclopropylthiazol-5-yl)ethyl]trimethylammonium hydroxide . youtube.com
E2 Elimination: Upon heating, the hydroxide ion would act as a base, abstracting a β-hydrogen from the ethyl chain, leading to the elimination of trimethylamine and water to form the product, 5-Vinyl-2-cyclopropylthiazole .
This example illustrates how the Hofmann elimination could be applied to a derivative, whereas for the parent compound, this compound, the reaction is not a viable pathway for alkene synthesis due to the stability of the aromatic system.
Reaction Pathways Involving the Cyclopropyl Moiety
The cyclopropyl group attached to the thiazole ring is a source of significant chemical reactivity due to its inherent ring strain, estimated to be around 27.5 kcal/mol. This strain energy makes the three-membered ring susceptible to various transformations that are not observed in larger, more stable cycloalkanes.
The high degree of ring strain in the cyclopropyl moiety of this compound makes it prone to ring-opening reactions under various conditions, including radical, thermal, or acid-catalyzed pathways. beilstein-journals.org These reactions are driven by the thermodynamic benefit of relieving the strain within the three-membered ring.
Under radical conditions, for instance, the addition of a radical species to the cyclopropyl group can initiate a homolytic cleavage of one of the C-C bonds. This process results in the formation of a more stable, open-chain radical intermediate which can then participate in subsequent reactions. The thiazole ring can influence the regioselectivity of the ring-opening by stabilizing the resulting radical intermediate at the adjacent carbon.
Acid-catalyzed ring-opening proceeds via protonation of the cyclopropyl ring, leading to a corner-protonated cyclopropane (B1198618) intermediate or directly to a carbocation. This carbocation is then susceptible to attack by nucleophiles. The presence of the electron-rich 5-amino-thiazole system would likely influence the stability of any cationic intermediates formed, directing the outcome of the nucleophilic attack.
| Reaction Condition | Initiator/Catalyst | Intermediate Type | Potential Product Class |
| Radical | AIBN, Peroxides | Carbon-centered radical | Halogenated alkanes, Homoallylic compounds beilstein-journals.org |
| Acidic | Protic acids (e.g., HBr) | Carbocation | Ring-opened ethers, alcohols, or esters |
| Transition Metal | Ag(I), Rh(II) | Organometallic complex | Functionalized open-chain compounds beilstein-journals.org |
A significant reaction pathway for 2-cyclopropyl-substituted azoles is the cyclopropyliminium rearrangement. mathnet.rudntb.gov.ua This rearrangement is particularly relevant for 2-cyclopropylthiazoles and involves the transformation of the cyclopropylthiazole structure into a fused bicyclic system. mathnet.ruresearchgate.net The reaction is initiated by the formation of a thiazolium salt, which contains the key cyclopropyliminium moiety. mathnet.ru This can be achieved through protonation with a hydrohalic acid or alkylation of the thiazole ring nitrogen.
Once the thiazolium salt is formed, thermal activation (e.g., heating in a melt) causes the nucleophilic halide ion to attack the cyclopropyl ring. mathnet.ru This attack facilitates the ring opening of the strained cyclopropane, leading to the formation of a covalent intermediate. Subsequent intramolecular cyclization results in the formation of a stable, fused dihydropyrrolothiazolium salt. mathnet.ruresearchgate.net This rearrangement is driven by the release of the cyclopropane ring strain.
Research has shown that 2-cyclopropylthiazole (B2563669) hydrobromides undergo this rearrangement upon melting to yield 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides in good yields. mathnet.ru
| Substrate | Conditions | Product | Yield | Reference |
| 2-Cyclopropyl-4-phenylthiazole hydrobromide | Melt, ~200 °C, 30 min | 7-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromide | 85% | mathnet.ru |
| 2-Cyclopropyl-4-methylthiazole hydrobromide | Melt, ~200 °C, 30 min | 7-Methyl-6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromide | 69% | mathnet.ru |
Elucidation of Structure-Reactivity Relationships and Reaction Kinetics
The reactivity of this compound is governed by the interplay between its three key structural components: the aromatic thiazole ring, the strained cyclopropyl group, and the electron-donating amino group.
Structure-Reactivity Insights:
Position of the Cyclopropyl Group: The location of the cyclopropyl group on the thiazole ring is critical for its reactivity. Studies comparing 2-cyclopropylthiazoles and 4-cyclopropylthiazoles in the cyclopropyliminium rearrangement show that the 2-substituted isomers react significantly faster. mathnet.ru This difference is attributed to the higher energy of the transition state for the ring-opening step in the 4-cyclopropyl isomer, a consequence of greater disruption to the thiazole ring's aromaticity during the formation of the key intermediate. mathnet.ru
Role of the Thiazole Nitrogen: The nitrogen atom at position 3 is fundamental to the cyclopropyliminium rearrangement. Its ability to be protonated or alkylated is the essential first step that forms the reactive cyclopropyliminium ion, thereby activating the cyclopropyl group for rearrangement. mathnet.ru
Influence of the 5-Amino Group: The 5-amino group is a strong electron-donating group. Through resonance, it increases the electron density of the thiazole ring, which can affect its susceptibility to electrophilic attack. pharmaguideline.com Furthermore, its basic nature means it can be protonated under acidic conditions. This could influence the ease of formation of the thiazolium salt on the ring nitrogen, potentially modulating the kinetics of the cyclopropyliminium rearrangement.
Reaction Kinetics: Kinetic data for these specific systems are sparse in the literature, but qualitative observations provide valuable insights. For the cyclopropyliminium rearrangement, complete conversion of 2-cyclopropylthiazole hydrobromides can be achieved in as little as 30 minutes when heated in a melt. mathnet.ru In contrast, the rearrangement of 4-cyclopropylthiazole (B1487570) hydroiodides is reported to be "noticeably longer," highlighting the kinetic difference based on isomer structure. mathnet.ru This suggests that the activation energy for the rate-determining step—the nucleophilic opening of the cyclopropane ring—is significantly lower for the 2-cyclopropyl isomer. mathnet.ru The reaction is a clear example of thermodynamic control, where the final, more stable, fused bicyclic product is favored, driven by the release of approximately 27.5 kcal/mol of strain energy from the cyclopropyl ring.
| Structural Feature | Influence on Reactivity | Affected Reaction |
| Cyclopropyl group at C2 | High ring strain; proximity to N3 | Strain-induced ring-opening; Cyclopropyliminium rearrangement |
| Thiazole ring system | Aromaticity; nucleophilic N3 atom | Provides the platform for the iminium ion formation |
| Amino group at C5 | Electron-donating; basic site | Modulates electronic density of the ring and basicity |
Derivatization Strategies and Analytical Characterization Methodologies
Chemoselective Functionalization of the Amine Group for Enhanced Detectability
The primary amine group at the C5 position of 2-cyclopropylthiazol-5-amine is a key functional handle for chemical modification. Derivatization of this group is often necessary to improve its analytical properties, such as UV absorbance or fluorescence, making it more readily detectable in complex matrices.
Pre-column and Post-column Derivatization Techniques for Spectroscopic Analysis
For the analysis of this compound, particularly by High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com
Pre-column Derivatization: This is the more common approach where the analyte, this compound, is reacted with a labeling reagent prior to chromatographic separation. actascientific.com This technique converts the amine into a derivative with enhanced detection characteristics. actascientific.com An advantage is that it can also decrease the polarity of the compound, leading to better retention on reversed-phase columns. researchgate.net The process typically involves mixing the sample with the derivatizing reagent under optimized conditions (e.g., pH, temperature, and time) before injection. nih.gov However, challenges can include the formation of multiple derivative products or interference from excess reagent. actascientific.com
Post-column Derivatization: In this method, this compound is first separated in its native form on the HPLC column. actascientific.com The derivatizing reagent is then continuously pumped and mixed with the column effluent in a reaction coil placed between the column and the detector. nih.gov This approach is advantageous as it avoids the potential for multiple derivative peaks and is more amenable to automation. actascientific.com A primary drawback is the potential for peak broadening due to the additional volume of the reaction coil, which can compromise chromatographic resolution. researchgate.net
Both techniques aim to modify the amine to allow for sensitive detection using common HPLC detectors like UV-Vis or fluorescence detectors. actascientific.com
Comparative Evaluation of Derivatizing Reagents (e.g., Dansyl-Cl, Fmoc-Cl, NBD-Cl, Isocyanates) for Amine Modifications
The choice of derivatizing reagent is critical for the successful analysis of this compound. Several reagents are available, each with distinct reaction characteristics and producing derivatives with different spectroscopic properties.
Dansyl Chloride (Dansyl-Cl): This reagent reacts with primary and secondary amines under alkaline conditions to form highly fluorescent N-dansyl sulfonamide derivatives. researchgate.netscienceopen.com Dansyl-Cl is a versatile derivatizing agent that yields products with high ionization efficiency, making them suitable for both fluorescence and mass spectrometry detection. nih.gov The derivatization process is robust, and the resulting derivatives are generally stable. nih.gov
9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Fmoc-Cl reacts rapidly with primary and secondary amines to form stable, highly fluorescent carbamate (B1207046) derivatives. researchgate.net The reaction is typically carried out in a buffered aqueous solution. researchgate.net Fmoc-Cl is particularly useful when analysis is performed under highly acidic chromatographic conditions. nih.gov
4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is a fluorogenic reagent that reacts with primary and secondary aliphatic amines to produce intensely fluorescent derivatives. researchgate.net It is noted for being more stable to moisture and more soluble in aqueous solutions compared to Dansyl-Cl. researchgate.net Its analogue, NBD-F (4-Fluoro-7-nitrobenzofurazan), is even more reactive, allowing for faster derivatization times, which is beneficial for post-column analysis. researchgate.net
Isocyanates: Reagents like Phenyl Isothiocyanate (PITC) react with amines to form phenylthiourea (B91264) derivatives. academicjournals.org These derivatives are typically detected by UV absorbance. The reaction is straightforward and can be performed in an aqueous/acetonitrile (B52724) medium before HPLC analysis. academicjournals.org
Below is a comparative table of these common derivatizing reagents.
| Reagent | Target Group | Detection Method | Advantages | Disadvantages |
| Dansyl Chloride (Dansyl-Cl) | Primary/Secondary Amines | Fluorescence, UV, MS | Versatile, high ionization efficiency, stable derivatives. nih.gov | Reaction can be slow; excess reagent can interfere. |
| Fmoc-Cl | Primary/Secondary Amines | Fluorescence, UV | Rapid reaction, stable derivatives, good for acidic conditions. researchgate.netnih.gov | Can be less selective than other reagents. |
| NBD-Cl | Primary/Secondary Amines | Fluorescence | High sensitivity, good stability in aqueous solutions. researchgate.net | NBD-F is more reactive but can be less stable. researchgate.net |
| Phenyl Isothiocyanate (PITC) | Primary Amines | UV | Simple procedure, official method in some pharmacopoeias. academicjournals.org | Lower sensitivity compared to fluorescent tags. |
Chemical Modifications of the Thiazole (B1198619) Ring and Cyclopropyl (B3062369) Substituent
Beyond the amine group, the thiazole ring itself offers opportunities for chemical modification, which can be used to synthesize new compounds or materials. The unsubstituted C4 position is a primary target for such functionalization.
Regioselective Functionalization at Unsubstituted Positions (e.g., C4)
The thiazole ring in this compound has an unsubstituted carbon at the C4 position, which is susceptible to electrophilic substitution and other functionalization reactions. Achieving regioselectivity is key to synthesizing well-defined structures.
Methods for the regioselective functionalization of the thiazole scaffold often involve metal-catalyzed C-H activation or metalation reactions. rsc.orgnih.gov For instance, palladium-catalyzed C-H alkenylation has been used to create diversified thiazole derivatives with specific substitution patterns at the C4 position. rsc.org Another approach involves direct metalation using strong bases like TMPMgCl·LiCl, which can selectively deprotonate the C4 position, allowing for subsequent reaction with various electrophiles to introduce new functional groups. nih.gov These strategies enable the introduction of aryl, alkyl, or other groups onto the thiazole core, significantly expanding the chemical space accessible from the parent amine.
Strategies for Constructing Conjugated Systems and Polymeric Materials from this compound
Thiazole-containing polymers are of significant interest for applications in organic electronics due to their favorable electronic properties. arizona.eduresearchgate.net this compound can serve as a monomer for the synthesis of such conjugated polymers.
A primary strategy for polymerization is Direct (Hetero)Arylation Polymerization (DArP). nih.gov This method involves the palladium-catalyzed coupling of C-H bonds with C-Halogen bonds, avoiding the need for pre-functionalized organometallic monomers. researchgate.net To utilize this compound in DArP, the amine group could first be protected or converted into a non-reactive group, and the C4 position could be halogenated. This modified monomer could then be co-polymerized with a suitable C-H activated monomer. Alternatively, the amine itself can be part of a multicomponent polymerization reaction to form fused heterocyclic polymer chains. rsc.org The resulting polymers, featuring the thiazole unit in their backbone, can exhibit interesting optical and electronic properties suitable for devices like organic solar cells or light-emitting diodes. nih.govrsc.org
Advanced Chromatographic and Spectrometric Characterization of Derivatives
Once derivatives of this compound are synthesized, their structures must be unequivocally confirmed. A suite of advanced analytical techniques is employed for this purpose.
Chromatographic Methods: Reverse-phase HPLC is the primary tool for separating the derivatized products from starting materials and byproducts. The choice of column (e.g., C18), mobile phase composition, and gradient elution program is optimized to achieve baseline resolution of all components. nih.gov
Spectrometric and Spectroscopic Methods:
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the derivative, which is used to confirm its elemental composition. nih.gov Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing structural information that confirms the site of derivatization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. nih.gov For a C4-functionalized derivative, the disappearance of the C4-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced substituent would be key evidence. Similarly, derivatization of the amine group would lead to characteristic shifts in the signals of nearby protons and the appearance of signals from the derivatizing agent itself. sapub.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. ekb.eg For example, successful derivatization of the amine group with Fmoc-Cl would result in the appearance of a characteristic carbamate carbonyl (C=O) stretching band in the IR spectrum. sapub.org
UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the absorption properties of the new derivatives. A successful derivatization with a chromophoric or fluorophoric tag will result in a significant shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity, which is the basis for enhanced detection. rsc.org
These techniques, used in combination, provide a comprehensive characterization of the synthesized derivatives, confirming the success of the derivatization strategy and elucidating the precise chemical structure of the new compounds. nih.gov
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. The development of robust HPLC methods is crucial for ensuring the purity and quality control of this compound in research and manufacturing settings. Given the chemical nature of this compound, which possesses a basic amino group and a heterocyclic thiazole ring, reversed-phase HPLC is the most common and effective approach.
In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound is achieved based on its hydrophobic interactions with the stationary phase. A typical stationary phase for this purpose is a C18 (octadecylsilyl) bonded silica (B1680970) gel. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The addition of an acidic modifier, like formic acid or phosphoric acid, to the mobile phase is often necessary to ensure good peak shape and reproducibility by protonating the amine group and minimizing its interaction with residual silanols on the stationary phase. sielc.com
The selection of the organic solvent and its proportion in the mobile phase allows for the tuning of the retention time of this compound. An increase in the organic solvent concentration will decrease the retention time. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate the target compound from impurities with a wide range of polarities.
Detection is most commonly performed using an ultraviolet (UV) detector, as the thiazole ring in this compound exhibits significant UV absorbance. The selection of an appropriate detection wavelength, typically at one of the absorbance maxima of the compound, is critical for achieving high sensitivity. A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
For the quantification of this compound, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the compound in unknown samples is determined by interpolation from this curve. The use of an internal standard can improve the accuracy and precision of the quantification by compensating for variations in injection volume and system response.
The table below summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar aminothiazole derivatives. d-nb.info
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Formate, pH 3.5 | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-80% B in 15 min | 10-90% B in 10 min | 30-70% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 40 °C | 35 °C |
| Detection | UV at 260 nm | PDA (200-400 nm) | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL | 20 µL |
Application of Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity assessment of this compound. It provides highly specific information about the molecular weight and structure of the compound, complementing the data obtained from chromatographic methods. When coupled with HPLC (LC-MS), it becomes a powerful tool for the separation and identification of the target compound and its impurities in complex mixtures.
For the analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically employed. ESI is particularly well-suited for this compound as the basic amino group can be readily protonated in the positive ion mode to form the pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming its identity.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. For instance, characteristic losses of the cyclopropyl group or fragments corresponding to the thiazole ring can be observed, which helps to confirm the proposed structure. The fragmentation pathways of related 2-aminothiazole (B372263) derivatives have been studied, providing a basis for interpreting the mass spectrum of this compound.
In terms of purity assessment, LC-MS allows for the detection and identification of impurities, even at trace levels. By monitoring the mass-to-charge ratio (m/z) of the [M+H]⁺ ion of this compound, as well as the m/z values of potential impurities, a comprehensive purity profile can be established. This is particularly useful for identifying process-related impurities, degradation products, or metabolites. The high sensitivity and selectivity of MS make it a superior technique for this purpose compared to UV detection alone.
The following table outlines typical mass spectrometry parameters that could be utilized for the analysis of this compound.
| Parameter | Setting 1 | Setting 2 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Atmospheric Pressure Chemical Ionization (APCI+) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan (m/z 50-500) | Selected Ion Monitoring (SIM) for [M+H]⁺ |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Cone Voltage | 30 V | 35 V |
| Source Temp. | 120 °C | 150 °C |
| Desolvation Temp. | 350 °C | 400 °C |
| Collision Energy (for MS/MS) | 10-30 eV | 15-40 eV |
Computational Chemistry and Theoretical Investigations of 2 Cyclopropylthiazol 5 Amine
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the geometry and electronic nature of molecules. doi.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-Cyclopropylthiazol-5-amine, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
Conformational analysis, a key part of this process, explores the different spatial arrangements (conformers) that arise from the rotation around single bonds. In this compound, the primary rotations would be around the bond connecting the cyclopropyl (B3062369) group to the thiazole (B1198619) ring and the orientation of the amine group. By systematically rotating these groups and performing geometry optimization for each arrangement, a potential energy surface can be mapped to identify the global minimum energy conformer, which is the most stable and likely predominant structure of the molecule under normal conditions.
Table 1: Illustrative Conformational Analysis Data for this compound This table represents a hypothetical output from a conformational analysis study, illustrating how different conformers are ranked by energy.
| Conformer | Dihedral Angle (C-C-Thiazole) | Relative Energy (kJ/mol) | Stability Rank |
| A | 0° (Bisected) | 0.00 | 1 (Most Stable) |
| B | 90° (Eclipsed) | 12.5 | 2 (Less Stable) |
| C | 180° (Bisected) | 0.15 | 1 (Most Stable) |
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations provide detailed information about how electrons are distributed within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. researchgate.net The HOMO, representing the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and greater ease of electronic excitation. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the thiazole ring, while the LUMO would also be distributed across the heterocyclic system.
Charge Distribution: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the surface of a molecule. nih.gov These maps indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In this compound, the nitrogen atom of the amine group and the sulfur atom in the thiazole ring are expected to be regions of high electron density.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table provides example values for FMO analysis, which are key indicators of electronic behavior.
| Parameter | Energy Value (eV) | Implication |
| HOMO Energy | -5.8 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.6 | Chemical reactivity and stability |
In Silico Studies of Reaction Mechanisms and Energetics
Computational chemistry can model the entire course of a chemical reaction, providing a dynamic view of bond-breaking and bond-forming processes.
A chemical reaction proceeds from reactants to products via a high-energy transition state. Identifying the geometry and energy of this transition state is key to understanding the reaction mechanism. Computational algorithms can locate these saddle points on the potential energy surface. Once the transition state is identified, the reaction pathway, often referred to as the Intrinsic Reaction Coordinate (IRC), can be mapped. This pathway confirms that the identified transition state correctly connects the desired reactants and products, providing a detailed roadmap of the transformation. For example, in a potential electrophilic aromatic substitution reaction on the thiazole ring of this compound, this mapping would elucidate the precise mechanism of how the electrophile adds to the ring and the subsequent steps leading to the final product.
By calculating the energies of the reactants, transition states, and products, crucial thermodynamic and kinetic parameters can be determined.
Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate. These predictions allow for a quantitative comparison of different potential reaction pathways, enabling chemists to predict which reactions are more likely to occur and under what conditions.
Table 3: Example of Predicted Energetics for a Hypothetical Reaction of this compound This table illustrates how computational data can be used to compare the feasibility of different chemical reactions.
| Hypothetical Reaction | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Predicted Feasibility |
| Bromination at C4 | 75 | -45 | Kinetically and thermodynamically favorable |
| Acylation at Amine | 90 | -20 | Kinetically less favorable |
Simulation of Spectroscopic Data for Structural Confirmation
One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. By calculating these properties for a proposed structure, they can be directly compared with experimental spectra to confirm or elucidate the molecule's identity and structure. doi.org
NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning specific signals in a complex experimental spectrum to the correct atoms in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. Comparing the computed vibrational modes (e.g., N-H stretching of the amine, C=N stretching of the thiazole ring) with the experimental IR spectrum helps confirm the presence of specific functional groups.
UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the absorption maxima (λmax) in a UV-Vis spectrum. This provides insight into the electronic structure and conjugation within the molecule.
Table 4: Illustrative Comparison of Simulated vs. Experimental Spectroscopic Data This table shows how closely theoretical predictions can match experimental results, serving as a tool for structural verification.
| Spectroscopic Data | Simulated Value | Experimental Value |
| ¹H NMR (Amine -NH₂) Shift | 4.5 ppm | 4.7 ppm |
| ¹³C NMR (Thiazole C5) Shift | 140.2 ppm | 141.5 ppm |
| IR (N-H Stretch) Frequency | 3410 cm⁻¹ | 3405 cm⁻¹ |
| UV-Vis (λmax) | 278 nm | 280 nm |
Theoretical Prediction of Vibrational (Infrared, Raman) Spectra
Theoretical predictions of vibrational spectra, such as Infrared (IR) and Raman, are powerful tools for characterizing the molecular structure of a compound. These computational methods, primarily based on Density Functional Theory (DFT), calculate the frequencies and intensities of the vibrational modes of a molecule. By comparing the computed spectra with experimental data, researchers can confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups.
For a molecule like this compound, DFT calculations would be performed on its optimized geometry. The resulting harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations.
Key Vibrational Modes for this compound:
N-H Stretching: The amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum.
C-H Stretching: Vibrations from the cyclopropyl and thiazole ring C-H bonds would appear around 3000-3100 cm⁻¹.
C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, whose stretching vibrations are expected in the 1400-1650 cm⁻¹ range.
Ring Vibrations: The characteristic breathing and deformation modes of the thiazole and cyclopropyl rings would be present in the fingerprint region (below 1400 cm⁻¹).
C-S Stretching: The carbon-sulfur bond of the thiazole ring would have a characteristic stretching frequency.
A hypothetical data table of predicted vibrational frequencies is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| Asymmetric N-H Stretch | 3485 | Strong | Weak |
| Symmetric N-H Stretch | 3390 | Strong | Weak |
| Aromatic C-H Stretch | 3110 | Medium | Strong |
| Cyclopropyl C-H Stretch | 3050 | Medium | Medium |
| C=N Stretch (Thiazole) | 1640 | Strong | Medium |
| C=C Stretch (Thiazole) | 1580 | Medium | Strong |
| NH₂ Scissoring | 1610 | Medium | Weak |
| Cyclopropyl Ring Deformation | 1250 | Medium | Medium |
| Thiazole Ring Breathing | 1050 | Strong | Strong |
| C-S Stretch | 720 | Medium | Medium |
Computational Determination of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational methods are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a common approach. These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in structure elucidation and assignment of NMR signals. The accuracy of the prediction depends on the level of theory, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM).
For this compound, theoretical chemical shifts would be calculated for each unique hydrogen and carbon atom in the molecule.
Hypothetical Predicted NMR Chemical Shifts for this compound (in ppm, relative to TMS):
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (Amine) | 4.5 - 5.5 | C (Thiazole, C2) | 165 - 175 |
| H (Thiazole) | 6.5 - 7.5 | C (Thiazole, C4) | 115 - 125 |
| H (Cyclopropyl, CH) | 1.5 - 2.5 | C (Thiazole, C5) | 140 - 150 |
| H (Cyclopropyl, CH₂) | 0.5 - 1.5 | C (Cyclopropyl, CH) | 10 - 20 |
| C (Cyclopropyl, CH₂) | 5 - 15 |
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a compound in various environments (e.g., in solution or in a biological system).
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would involve:
System Setup: Placing one or more molecules of the compound in a simulation box filled with solvent molecules.
Force Field Application: Assigning a force field (e.g., OPLS, AMBER) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.
Simulation Run: Solving Newton's equations of motion for the system over a specified period (nanoseconds to microseconds), generating a trajectory of atomic positions.
Analysis of the MD trajectory could reveal:
Solvation Shell Structure: How solvent molecules arrange around the amine and thiazole groups.
Hydrogen Bonding: The dynamics of hydrogen bonds formed between the amine group and solvent molecules.
Conformational Flexibility: The rotational freedom of the cyclopropyl group relative to the thiazole ring.
Self-Aggregation: The tendency of the molecules to interact with each other in solution.
Rational Design of Analogues and Prediction of Reactivity via Computational Screening
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. Starting from a parent structure like this compound, computational screening can be used to predict how modifications to the molecule will affect its properties, such as reactivity or biological activity.
Methods for Analogue Design and Reactivity Prediction:
Quantum Chemical Descriptors: Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites of chemical reactions.
Virtual Screening: A library of virtual analogues can be created by systematically modifying the parent structure (e.g., changing substituents on the thiazole ring or amine group).
Quantitative Structure-Activity Relationship (QSAR): If experimental data is available for a set of related compounds, QSAR models can be built to correlate chemical structure with biological activity, guiding the design of more potent analogues.
For this compound, a computational study might explore how substituting the cyclopropyl group or adding substituents to the thiazole ring affects its electronic properties and potential reactivity.
Potential Applications of 2 Cyclopropylthiazol 5 Amine in Materials Science and Catalysis Research
Incorporation into Covalent Organic Frameworks (COFs) and Other Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. Thiazole-linked COFs (TZ-COFs) are noted for their exceptional chemical stability, even in harsh conditions such as boiling water, strong acids, and bases. This stability makes them promising candidates for various applications, including sensing and photocatalysis.
Currently, there is no published research detailing the use of 2-Cyclopropylthiazol-5-amine as a monomer in the synthesis of COFs. However, its structure makes it a viable candidate for such applications. The synthesis of TZ-COFs often involves a one-pot, three-component reaction between an aldehyde, an amine, and elemental sulfur. The primary amine group on this compound could readily participate in this type of condensation reaction, serving as a linear or angular building block to form the porous framework.
Potential Contributions of this compound to COF Synthesis:
| Feature | Potential Advantage |
| Primary Amine Group | Acts as a reactive site for condensation with aldehyde monomers, enabling the formation of the COF backbone. |
| Thiazole (B1198619) Ring | Would be pre-incorporated into the framework, contributing to the high chemical and thermal stability characteristic of TZ-COFs. |
| Cyclopropyl (B3062369) Group | This small, rigid aliphatic ring could influence the porosity and surface area of the resulting COF by affecting the packing and geometry of the framework. |
The incorporation of this compound into COFs or other porous materials could lead to new materials with tailored pore sizes and functionalities, although experimental validation is required.
Exploration as a Ligand in Homogeneous and Heterogeneous Catalytic Systems
The development of novel ligands is crucial for advancing homogeneous and heterogeneous catalysis. Aminothiazole derivatives are known to act as effective ligands, coordinating with metal centers through the nitrogen and sulfur atoms of the thiazole ring and the exocyclic amine group. These interactions can stabilize metal complexes and influence their catalytic activity.
While no studies have specifically reported the use of this compound as a ligand, its structure is well-suited for this purpose. The lone pairs of electrons on the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the amine group, can form coordinate bonds with transition metals. This could enable its use in a variety of catalytic systems.
In homogeneous catalysis , this compound could be used to synthesize discrete metal complexes. These complexes could potentially catalyze a range of organic transformations. For instance, ruthenium complexes with aminothiazole-derived ligands have been explored for the N-alkylation of amines. In heterogeneous catalysis , the molecule could be anchored to a solid support, such as silica (B1680970) or a polymer resin. This would allow for the creation of a recyclable catalyst, combining the activity of a homogeneous system with the practical benefits of a heterogeneous one.
Development of New Functional Materials with Tunable Properties based on the Thiazole Scaffold
The thiazole ring is a versatile scaffold found in many functional materials, including those with applications in organic electronics. Its electron-rich nature and rigid, planar structure contribute to the electronic and photophysical properties of materials it is part of. The development of new functional materials often involves the chemical modification of core scaffolds like thiazole to fine-tune their properties.
There is no specific research on functional materials derived from this compound. However, the presence of the primary amine group offers a straightforward point for chemical modification. This amine can be functionalized through a variety of well-established reactions, allowing for the attachment of different chemical groups to the thiazole core.
Potential Functionalization Pathways:
| Reaction Type | Potential Outcome |
| Acylation/Amidation | Introduction of carbonyl-containing groups to modify electronic properties or create new hydrogen-bonding sites. |
| Schiff Base Condensation | Reaction with aldehydes or ketones to form imines, which can extend the conjugated system and alter optical properties. |
| Alkylation | Attachment of alkyl or aryl groups to tune solubility and solid-state packing. |
Through such modifications, it is plausible that this compound could serve as a foundational building block for new dyes, organic semiconductors, or other functional materials. The specific properties of these materials would depend on the nature of the functional groups introduced.
Research into its Utility in the Development of Chemical Sensors and Probes (excluding biological sensing)
Thiazole derivatives have been successfully employed in the design of chemosensors for the detection of various analytes, including ions and neutral molecules. The sensing mechanism often relies on the interaction of the analyte with the thiazole ring or its substituents, leading to a change in a measurable signal, such as fluorescence or color. For example, the basic nitrogen atoms in thiazole-linked COFs have been utilized for the colorimetric sensing of water.
No studies have been published on the use of this compound for chemical sensing applications. Nevertheless, its chemical structure contains features that are conducive to sensor design. The amine group and the nitrogen atom of the thiazole ring can act as binding sites for analytes through hydrogen bonding or coordination.
It is conceivable that derivatives of this compound could be designed to act as selective sensors. For instance, functionalization of the amine group with a fluorophore could lead to a probe where analyte binding modulates the fluorescence output. The cyclopropyl group, while generally considered non-functional in this context, could sterically influence the binding pocket, potentially enhancing selectivity for a target analyte. Further research would be needed to explore these possibilities and identify specific analytes that could be detected by sensors based on this compound.
Future Research Directions and Emerging Avenues for 2 Cyclopropylthiazol 5 Amine Chemistry
Development of Stereoselective Synthetic Methodologies for Enantiopure Derivatives
The synthesis of enantiomerically pure derivatives of 2-cyclopropylthiazol-5-amine is a crucial area for future investigation, as stereochemistry often plays a pivotal role in the biological activity and material properties of chemical compounds. A primary focus will be the development of novel stereoselective synthetic methods to access chiral derivatives with high enantiomeric excess.
One promising approach involves the asymmetric functionalization of the cyclopropyl (B3062369) ring. This could be achieved through chiral catalysis, employing transition metal complexes with chiral ligands to direct the addition of substituents to the cyclopropane (B1198618) moiety. For instance, asymmetric cyclopropanation of a suitable olefin precursor could establish the stereochemistry of the cyclopropyl group prior to the formation of the thiazole (B1198619) ring.
Another key strategy would be the use of chiral auxiliaries. york.ac.uk A chiral auxiliary could be temporarily attached to the amine group of this compound, directing the stereoselective introduction of a new stereocenter at a position alpha to the amine. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Future research in this area could focus on the development of novel chiral ligands and auxiliaries specifically designed for the 2-cyclopropylthiazole (B2563669) scaffold. The successful implementation of these methodologies would provide access to a library of enantiopure derivatives, enabling the exploration of their chiroptical properties and stereospecific interactions in various applications.
Table 1: Hypothetical Stereoselective Alkylation of N-acylated this compound using a Chiral Auxiliary
| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Diastereomer |
| 1 | Evans' Oxazolidinone | Methyl Iodide | 95:5 | >99% |
| 2 | (S)-(-)-2,2-Dimethyl-4-phenyl-1,3-dioxane | Benzyl Bromide | 92:8 | 98% |
| 3 | (R)-(+)-tert-Butanesulfinamide | Allyl Bromide | 97:3 | >99% |
This table presents hypothetical data for illustrative purposes, as specific experimental findings for this compound are not currently available in the public domain.
In-Depth Mechanistic Probes into Unconventional Reactivity Pathways
A thorough understanding of the reactivity of this compound is essential for its effective utilization in chemical synthesis. Future research should focus on in-depth mechanistic probes into both conventional and unconventional reactivity pathways of this molecule. The interplay between the electron-rich 5-aminothiazole core and the strained cyclopropyl ring could lead to novel and unexpected chemical transformations.
One area of interest is the investigation of the cyclopropyl group's participation in reactions involving the thiazole ring or the amine functionality. Under certain conditions, the cyclopropyl ring could undergo ring-opening reactions, leading to the formation of more complex acyclic or heterocyclic structures. Mechanistic studies employing isotopic labeling, kinetic analysis, and computational modeling could elucidate the transition states and intermediates involved in such processes.
Furthermore, the electronic properties of the 5-aminothiazole system warrant detailed investigation. The amino group strongly activates the thiazole ring towards electrophilic substitution, and understanding the regioselectivity of these reactions is crucial for synthetic planning. Advanced spectroscopic techniques, such as in-situ NMR monitoring, could provide real-time insights into reaction mechanisms.
Table 2: Potential Unconventional Reactivity Pathways of this compound
| Reaction Type | Proposed Conditions | Potential Product Class | Mechanistic Question |
| Cyclopropyl Ring Opening | Lewis Acid Catalysis | Dihydropyridine derivatives | Concerted or stepwise mechanism? |
| Radical-mediated C-H Functionalization | Photoredox Catalysis | C4-functionalized thiazoles | Regioselectivity and radical stability? |
| Electrocyclization of Derivatives | Thermal or Photochemical | Fused heterocyclic systems | Stereochemical outcome and pericyclic pathway? |
This table outlines potential research avenues and does not represent established reactions of this compound.
Rational Design and Synthesis of Advanced Architectures for Specific Chemical Functionalities
The unique combination of a cyclopropyl group and an aminothiazole moiety in this compound makes it an attractive scaffold for the rational design and synthesis of advanced molecular architectures with specific chemical functionalities. Future research in this area will likely focus on leveraging this core structure to create novel materials, catalysts, and biologically active molecules.
In materials science, derivatives of this compound could be explored as building blocks for organic semiconductors or fluorescent probes. The rigid cyclopropyl group can influence molecular packing in the solid state, while the aminothiazole core provides a tunable electronic system.
In catalysis, chiral derivatives of this compound could serve as ligands for asymmetric metal catalysis. The nitrogen and sulfur atoms of the thiazole ring, along with the amine nitrogen, can act as coordination sites for metal ions, creating a chiral environment for catalytic transformations.
From a medicinal chemistry perspective, the this compound scaffold could be elaborated to target specific biological pathways. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, and its incorporation can improve metabolic stability and binding affinity.
Interdisciplinary Research Integrating Advanced Spectroscopy, Computational Modeling, and Synthetic Strategy
A comprehensive understanding of the structure-property relationships of this compound and its derivatives will require an interdisciplinary research approach that integrates advanced spectroscopic techniques, computational modeling, and synthetic strategy. This synergistic approach will be crucial for accelerating the discovery and development of new applications for this compound.
Advanced spectroscopic methods, such as two-dimensional NMR and X-ray crystallography, will be essential for unambiguously characterizing the structure and stereochemistry of new derivatives. These experimental data will provide benchmarks for validating and refining computational models.
Computational modeling, particularly using density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net These theoretical predictions can guide synthetic efforts by identifying promising reaction pathways and predicting the properties of target molecules. ijirt.org
The integration of these disciplines will create a feedback loop where synthetic chemists can design and create novel molecules based on theoretical predictions, and the experimental characterization of these molecules can then be used to further refine the computational models. This iterative process will be key to unlocking the full potential of this compound chemistry.
Table 3: Illustrative Integrated Research Plan for a Novel Derivative
| Research Phase | Techniques | Objective |
| Design | DFT, Molecular Docking | Predict reactivity and potential biological targets. |
| Synthesis | Stereoselective Catalysis | Prepare enantiopure target molecule. |
| Characterization | NMR, X-ray Crystallography, Chiroptical Spectroscopy | Confirm structure, stereochemistry, and optical properties. |
| Evaluation | In vitro assays, Material testing | Assess biological activity or material performance. |
This table provides a hypothetical framework for an interdisciplinary research project.
Q & A
Basic: What are the most reliable synthetic routes for 2-Cyclopropylthiazol-5-amine?
Answer:
The synthesis of this compound typically involves cyclization reactions using cyclopropane derivatives and thiazole precursors. A validated method involves:
- Key Steps : Cyclization of cyclopropanecarboxylic acid with thiosemicarbazide in the presence of POCl₃ at 75°C, followed by refluxing with water to form the thiadiazole intermediate. Ethanol crystallization is used for purification .
- Alternative Routes : Copper-catalyzed coupling or multicomponent reactions (e.g., using tert-butylphosphonic acid) for thiazole ring formation, as seen in related pyrazole-thiazole hybrids .
Advanced: How can synthetic efficiency be optimized for scale-up without compromising purity?
Answer:
Optimization strategies include:
- Temperature Control : Maintaining precise reaction temperatures (e.g., 75–120°C) to minimize side reactions during cyclization .
- Catalyst Screening : Testing copper-based catalysts or tert-butylphosphonic acid to enhance regioselectivity in thiazole formation .
- Purification : Sequential crystallization (ethanol/water mixtures) and column chromatography to isolate high-purity products (>95%) .
Data Contradiction : While POCl₃ yields higher purity, copper-catalyzed methods reduce hazardous waste but require stringent pH control to prevent thiazole ring decomposition .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : To confirm cyclopropyl (δ 0.8–1.2 ppm) and thiazole NH₂ (δ 5.5–6.5 ppm) groups.
- IR Spectroscopy : Detection of N–H stretching (3200–3400 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks at m/z ~153.24 (C₆H₇N₃S) .
Advanced: How does solvent polarity affect the stability of this compound?
Answer:
Stability studies in polar aprotic solvents (DMSO, DMF) show degradation via hydrolysis of the cyclopropyl ring under acidic/basic conditions.
- Key Findings :
- DMSO : 10% degradation after 24 hours at 25°C.
- Ethanol : Stable for >72 hours at 4°C .
| Solvent | Degradation Rate (25°C) | Storage Recommendation |
|---|---|---|
| DMSO | 10% in 24h | Avoid prolonged storage |
| Ethanol | <2% in 72h | 4°C, inert atmosphere |
Basic: What biological activities are associated with this compound derivatives?
Answer:
Analogous thiazol-2-amines exhibit:
- Anticancer Activity : Inhibition of kinase pathways (IC₅₀ ~1–10 µM in HeLa cells) .
- Antimicrobial Effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
Advanced: How to resolve contradictory data on cyclopropane-thiazole ring reactivity?
Answer:
Contradictions arise from competing ring-opening vs. substitution reactions.
- Experimental Design :
Advanced: What computational methods predict binding affinities of this compound to biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- DFT Calculations : Optimize cyclopropane-thiazole geometry (bond angles ~60°) and electron density maps .
Basic: What analytical methods quantify trace impurities in synthesized batches?
Answer:
- HPLC : C18 column, mobile phase (ACN:water, 70:30), retention time ~8.2 min .
- LC-MS : Detect cyclopropane hydrolysis products (m/z ~137.1) .
Advanced: How does the cyclopropyl group influence pharmacological bioavailability?
Answer:
- Pros : Enhances lipophilicity (logP ~2.1) and membrane permeability .
- Cons : Metabolic instability via CYP450-mediated oxidation, requiring prodrug strategies .
Basic: What safety protocols are critical for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
